

Synthesis and Production of High-Purity Diethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diethanolamine**

Cat. No.: **B148213**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (DEA), a versatile secondary amine and diol, is a critical intermediate in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and surfactants.[1][2][3] The production of high-purity **diethanolamine** is paramount, particularly for applications in the pharmaceutical industry where stringent quality standards are required to ensure the safety and efficacy of the final drug products.[4][5] This technical guide provides an in-depth overview of the synthesis and production of high-purity **diethanolamine**, with a focus on the reaction of ethylene oxide with ammonia, purification methodologies, and analytical techniques for quality assurance. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field.

Synthesis of Diethanolamine

The primary industrial method for the synthesis of **diethanolamine** is the reaction of ethylene oxide with an excess of ammonia.[2][3] This reaction is typically carried out in an aqueous medium and proceeds through a series of consecutive nucleophilic additions, yielding a mixture of monoethanolamine (MEA), **diethanolamine** (DEA), and triethanolamine (TEA).[6]

The reaction sequence is as follows:

- Formation of Monoethanolamine (MEA): $\text{C}_2\text{H}_4\text{O} + \text{NH}_3 \rightarrow \text{HOCH}_2\text{CH}_2\text{NH}_2$

- Formation of **Diethanolamine** (DEA): $\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow (\text{HOCH}_2\text{CH}_2)_2\text{NH}$
- Formation of Triethanolamine (TEA): $(\text{HOCH}_2\text{CH}_2)_2\text{NH} + \text{C}_2\text{H}_4\text{O} \rightarrow (\text{HOCH}_2\text{CH}_2)_3\text{N}$

The selectivity towards **diethanolamine** is a critical aspect of the synthesis and can be influenced by several factors, including the molar ratio of reactants, temperature, pressure, and the use of catalysts.

Experimental Protocol: Catalytic Synthesis of Diethanolamine

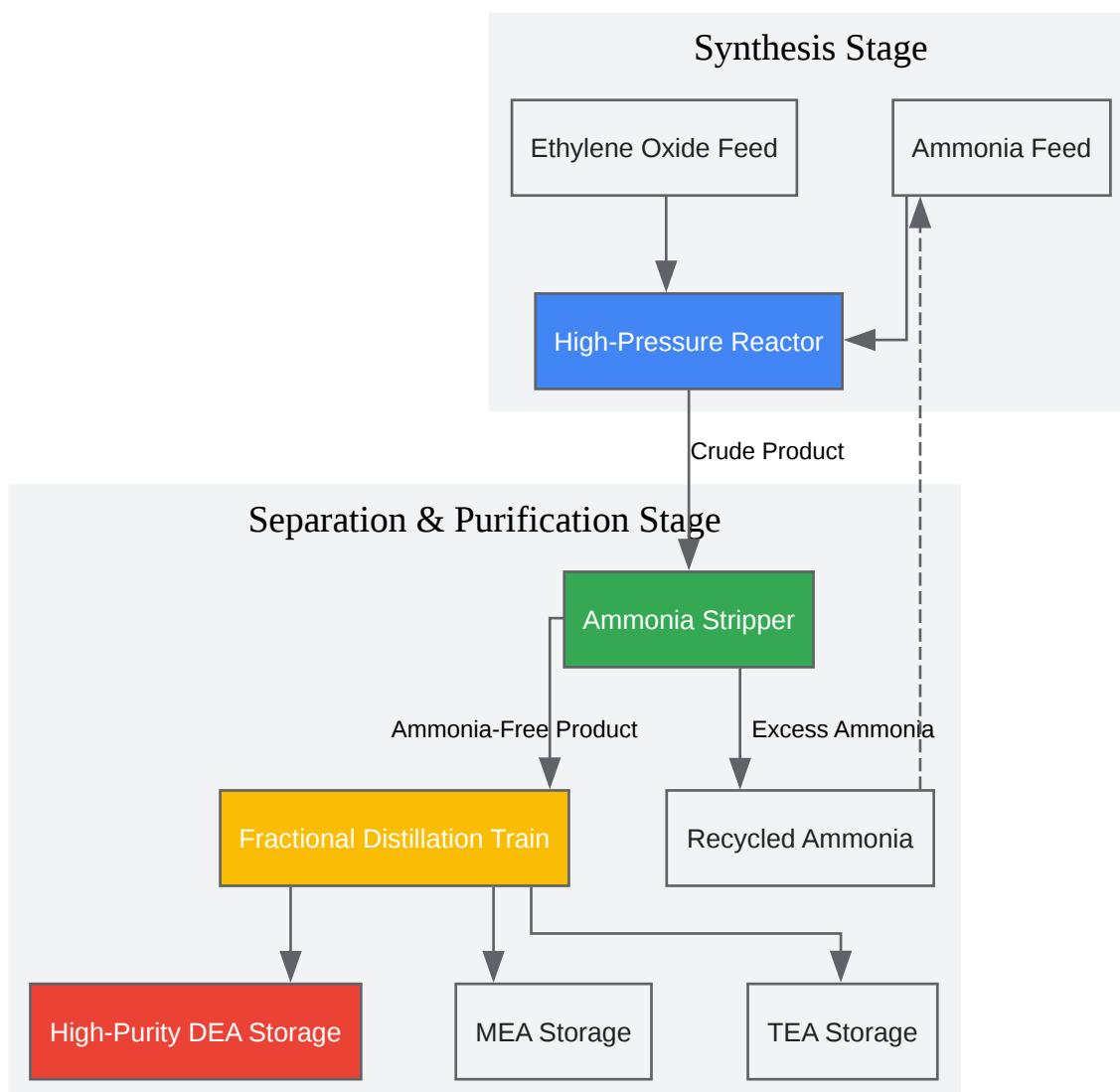
This protocol describes a laboratory-scale synthesis of **diethanolamine** with enhanced selectivity using a modified zeolite catalyst, based on principles outlined in patent literature.[\[7\]](#)

Materials:

- Anhydrous liquid ammonia
- Ethylene oxide
- Modified ZSM-5 zeolite catalyst (e.g., $\text{B}_2\text{O}_3/\text{ZSM-5}$)[\[7\]](#)
- High-pressure fixed-bed reactor
- Metering pumps for liquid ammonia and ethylene oxide
- Temperature and pressure controllers
- Product collection vessel

Procedure:

- The modified ZSM-5 zeolite catalyst is shaped and loaded into the fixed-bed reactor.[\[7\]](#)
- Anhydrous liquid ammonia and ethylene oxide are fed into the reactor using precision metering pumps.[\[7\]](#)


- The molar ratio of anhydrous liquid ammonia to ethylene oxide is maintained at approximately 10:3.[7]
- The reaction pressure is controlled within the range of 1.0-5.0 MPa.[7]
- The reaction temperature is maintained between 40-160°C.[7]
- The liquid hourly space velocity is controlled in the range of 1.0-3.0 h⁻¹.[7]
- The reaction product, a mixture of ethanolamines, is collected in a cooled vessel after depressurization.
- Excess ammonia is removed from the product mixture by evaporation.
- The resulting mixture of monoethanolamine, **diethanolamine**, and triethanolamine is then subjected to purification.

Production of High-Purity Diethanolamine

The production of high-purity **diethanolamine** involves two key stages: the synthesis reaction, as described above, and the subsequent purification of the crude product mixture.

Industrial Production Workflow

The industrial production of **diethanolamine** typically involves a continuous process that includes reaction, separation of excess ammonia, and fractional distillation of the ethanolamine mixture.[8]

[Click to download full resolution via product page](#)

Industrial Production Workflow for **Diethanolamine**

Purification by Fractional Distillation

Fractional distillation is the primary method for separating the components of the ethanolamine mixture to obtain high-purity **diethanolamine**. This process takes advantage of the differences in the boiling points of monoethanolamine (170°C), **diethanolamine** (268°C), and triethanolamine (335°C). The distillation is typically carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the products.

Experimental Protocol: Laboratory-Scale Fractional Distillation

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with thermometer
- Condenser
- Receiving flasks
- Heating mantle
- Vacuum pump and pressure gauge

Procedure:

- The crude ethanolamine mixture is charged into the round-bottom flask along with boiling chips.
- The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application.
- A vacuum is applied to the system, and the pressure is stabilized at a desired level (e.g., 10-20 mmHg).
- The mixture is heated gently using the heating mantle.
- The temperature at the distillation head is monitored closely. The first fraction, primarily consisting of monoethanolamine, is collected as the temperature platues near its boiling point at the applied pressure.
- After the monoethanolamine has been distilled, the temperature will rise. The receiving flask is changed, and the **diethanolamine** fraction is collected as the temperature stabilizes at its corresponding boiling point under vacuum.

- The distillation is stopped before the temperature begins to rise again, indicating the onset of triethanolamine distillation, to ensure the purity of the **diethanolamine** fraction.

Data Presentation

The selectivity of **diethanolamine** synthesis is highly dependent on the reaction conditions. The following tables summarize quantitative data from various synthesis processes.

Table 1: Influence of Reactant Molar Ratio on Product Distribution

NH ₃ :C ₂ H ₄ O Molar Ratio	MEA (wt%)	DEA (wt%)	TEA (wt%)	Reference
10:1	75.3	21.1	3.6	[8]
5:1	59.5	31.2	9.3	[8]
3:1	45.1	37.3	17.6	[8]
1:1	12.5	29.8	57.7	[8]

Table 2: Product Distribution with Catalytic Synthesis

Catalyst	NH ₃ :C ₂ H ₄ O Molar Ratio	Temper ature (°C)	Pressur e (MPa)	MEA (wt%)	DEA (wt%)	TEA (wt%)	Referen ce
B ₂ O ₃ /ZSM-5	10:3	40-160	1.0-5.0	35	55	10	[7]
ZnO/β-zeolite	10:3	40-160	1.0-5.0	28	53	19	[7]
La-exchanged ZSM-5	Not specified	Not specified	Not specified	69	30	1	[7]

Table 3: High-Purity **Diethanolamine** Specifications

Parameter	Specification
Purity (Assay)	≥ 99.0%
Monoethanolamine	≤ 0.5%
Triethanolamine	≤ 0.5%
Water Content	≤ 0.15%
Color (APHA)	≤ 20

Quality Assurance and Analytical Methods

Ensuring the high purity of **diethanolamine** is crucial, especially for pharmaceutical applications.^[4] Various analytical techniques are employed for quality control.

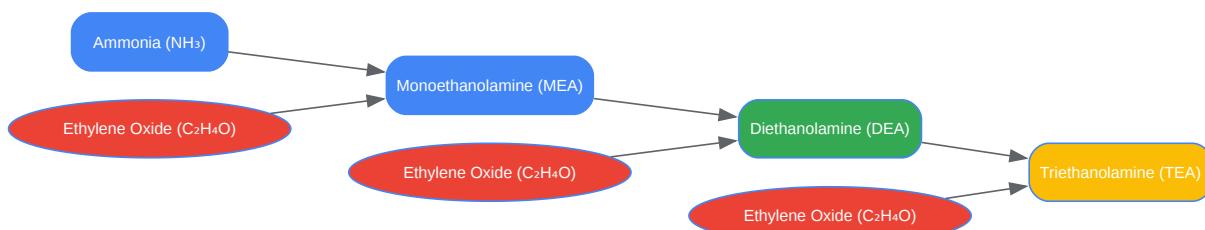
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of ethanolamines and potential impurities.

Experimental Protocol: GC-MS Analysis of **Diethanolamine**

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer
- Capillary column suitable for amine analysis (e.g., DB-WAX)
- Helium carrier gas


Procedure:

- Sample Preparation: A dilute solution of the **diethanolamine** sample is prepared in a suitable solvent (e.g., methanol).
- Injection: A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC.

- Chromatographic Separation: The components of the sample are separated on the capillary column based on their volatility and interaction with the stationary phase. A typical temperature program involves an initial hold followed by a gradual increase in temperature to elute all components.
- Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide structural information for identification, and the peak areas are used for quantification.

Signaling Pathway for Diethanolamine Synthesis

The synthesis of **diethanolamine** from ethylene oxide and ammonia follows a sequential reaction pathway.

[Click to download full resolution via product page](#)

Sequential Synthesis of Ethanolamines

Conclusion

The synthesis and production of high-purity **diethanolamine** are well-established industrial processes, with the reaction of ethylene oxide and ammonia being the predominant method. Control over reaction parameters and the use of selective catalysts are key to maximizing the yield of **diethanolamine**. Subsequent purification, primarily through fractional distillation, is essential to achieve the high purity required for sensitive applications, particularly in the pharmaceutical industry. Rigorous analytical quality control, employing techniques such as GC-MS, ensures that the final product meets the stringent specifications for its intended use. The

information provided in this guide serves as a comprehensive resource for professionals involved in the research, development, and production of high-purity **diethanolamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. archemco.com [archemco.com]
- 2. Production Method Of Diethanolamine - News [bofanchem.com]
- 3. honrychemical.com [honrychemical.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. nbinno.com [nbinno.com]
- 6. Diethanolamine - Sciencemadness Wiki [sciemadness.org]
- 7. CN101948391B - Process for continuously producing diethanolamine by using selective catalyst - Google Patents [patents.google.com]
- 8. Ethanolamine Synthesis [owlnet.rice.edu]
- To cite this document: BenchChem. [Synthesis and Production of High-Purity Diethanolamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148213#synthesis-and-production-of-high-purity-diethanolamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com